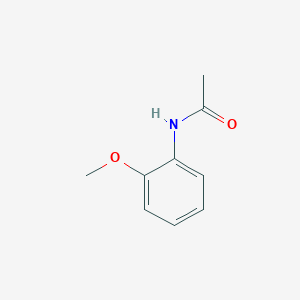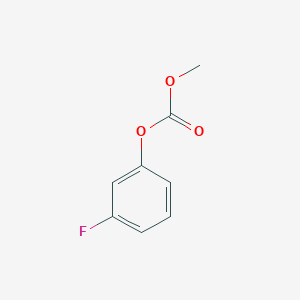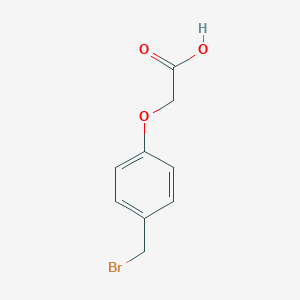
4-(Bromomethyl)phenoxyacetic acid
Übersicht
Beschreibung
4-(Bromomethyl)phenoxyacetic acid is a chemical compound that is related to various research areas, including the synthesis of liquid crystal display materials, surfactant residues, and pharmaceutical intermediates. It is structurally characterized by a bromomethyl group attached to a phenoxyacetic acid moiety.
Synthesis Analysis
The synthesis of compounds related to 4-(bromomethyl)phenoxyacetic acid involves various chemical reactions. For instance, a new preparation method for 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which are related to the target compound, has been described. This method includes esterification, Collins oxidation, and oxidation with sodium chlorite, yielding overall from 58 to 69% . Another related synthesis involves the reaction of 4-hydroxyacetophenone with aldehydes to produce hydroxychalcones, which are further reacted with dibromoalkanes to yield bromoalkyloxy-substituted chalcones .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(bromomethyl)phenoxyacetic acid has been studied using various analytical techniques. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . Additionally, the molecular geometry obtained from X-ray crystallography was compared with density functional theory (DFT) calculations, showing that DFT can well reproduce the structure of the compound .
Chemical Reactions Analysis
Chemical reactions involving bromomethylphenyl compounds are diverse. For instance, the reaction of ethyl 4-bromoacetoacetate with phenol in the presence of aluminum chloride produced intermediates that could be transformed into 4-bromomethylcoumarin or ethyl 3-benzo[b]furanacetate . Another study reported the synthesis of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate by NBS treatment of a related ester, which is a key intermediate for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenylacetic acid derivatives have been explored. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield, and its molecular structure showed that the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The crystal structure revealed the formation of centrosymmetric dimers through strong hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Peptide Synthesis
4-(Bromomethyl)phenoxyacetic acid has been utilized in the synthesis of various compounds. For instance, Rene and Badet (1994) demonstrated its use in the large-scale preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate for anchoring the first amino acid on polymers in peptide synthesis (Rene & Badet, 1994). Similarly, Zinieris et al. (2006) synthesized 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids using 4-(bromomethyl)phenoxyacetic acid derivatives, showcasing its importance in solid-phase peptide synthesis (Zinieris et al., 2006).
Use in Herbicides and Agricultural Applications
The compound has also been studied in the context of herbicides and plant growth. Blackman (1945) included 4-chloro-2-methyl-phenoxyacetic acid, a similar phenoxyacetic acid derivative, in research on weed eradication using chemical methods (Blackman, 1945). Dickenson (1976) discussed the application of phenoxyacetic acids like 2,4-D in increasing latex flow in rubber trees, suggesting potential agricultural uses of these compounds (Dickenson, 1976).
Environmental Impact and Treatment
Ghoshdastidar and Tong (2013) explored the treatment of phenoxyacetic acid herbicides using membrane bioreactor technology, highlighting the environmental persistence and treatment of these compounds (Ghoshdastidar & Tong, 2013). This research underscores the ecological considerations and treatment methods for phenoxyacetic acid derivatives.
Potential Biological and Toxicological Effects
Research by Jenssen and Renberg (1976) on the cytogenetic effects of phenoxyacetic acids highlights the biological impact of these compounds (Jenssen & Renberg, 1976). Additionally, studies like those by Želježić and Garaj-vrhovac (2004) have investigated the genotoxic effects of phenoxyacetic acid herbicides, providing insight into their potential hazards (Želježić & Garaj-vrhovac, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFFWUSSQYARLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426686 | |
| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)phenoxyacetic acid | |
CAS RN |
126771-41-3 | |
| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



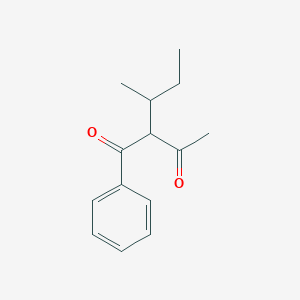
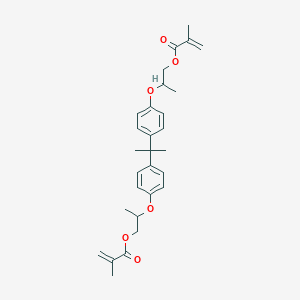
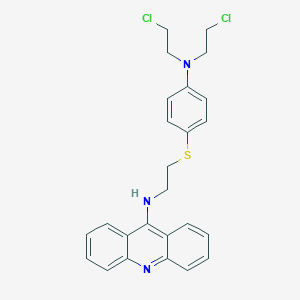
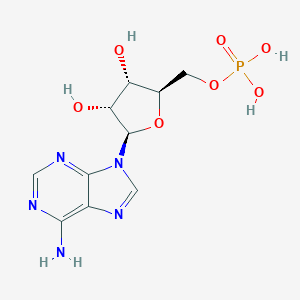
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
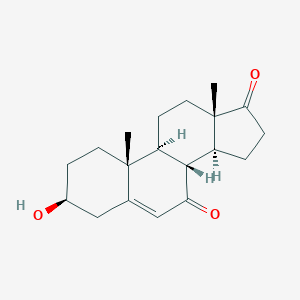
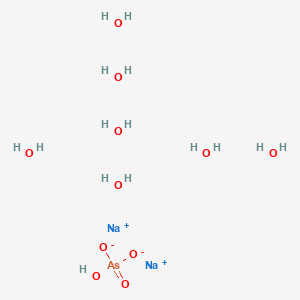
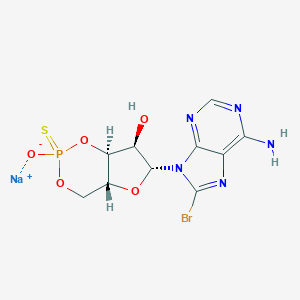
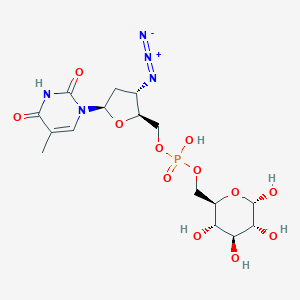

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
